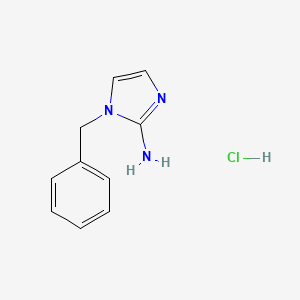
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354951-93-1 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H13N3.2ClH/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12;;/h1-9,14H,15H2, (H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.2 .Applications De Recherche Scientifique
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other organic compounds, and is also used in the study of biochemical and physiological effects. Additionally, it is used in the study of pharmacological effects, such as in the study of the effects of drugs on the body.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.
Mode of Action
It’s worth noting that similar compounds have been shown to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable when stored properly. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. A limitation is that it is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of potential future directions for research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and the potential for its use in the treatment of various diseases and conditions. Additionally, further research could be done to explore its potential toxicity and any potential side effects. Finally, further research could be done to explore its potential for use in the synthesis of other organic compounds.
Méthodes De Synthèse
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is synthesized from 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochlorideepin-5-ylmethanamine and hydrochloric acid. The reaction is carried out in aqueous conditions, and the resulting product is a white, crystalline solid. The exact reaction conditions, such as temperature and pH, may vary depending on the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHRPSKGJRWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)


![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)






![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
